molecular formula C17H25N3O2 B13839969 (2S)-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]amino]acetyl](2,3,4,5-13C4,115N)azolidine-2-carbonitrile

(2S)-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]amino]acetyl](2,3,4,5-13C4,115N)azolidine-2-carbonitrile

Cat. No.: B13839969
M. Wt: 309.36 g/mol
InChI Key: SYOKIDBDQMKNDQ-MTOGTGNVSA-N
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Description

(2S)-1-2-[[(5S,7R)-3-hydroxy-1-adamantyl]amino]acetylazolidine-2-carbonitrile is a complex organic compound characterized by its unique adamantyl and azolidine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-2-[[(5S,7R)-3-hydroxy-1-adamantyl]amino]acetylazolidine-2-carbonitrile involves multiple steps, including the formation of the adamantyl and azolidine moieties. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for continuous production and better control over reaction parameters, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-2-[[(5S,7R)-3-hydroxy-1-adamantyl]amino]acetylazolidine-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the adamantyl moiety can be oxidized to form ketones or carboxylic acids.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The azolidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

Scientific Research Applications

(2S)-1-2-[[(5S,7R)-3-hydroxy-1-adamantyl]amino]acetylazolidine-2-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (2S)-1-2-[[(5S,7R)-3-hydroxy-1-adamantyl]amino]acetylazolidine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The adamantyl moiety is known to enhance the compound’s stability and bioavailability, while the azolidine ring can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cell signaling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other adamantyl derivatives and azolidine-containing molecules, such as:

  • 1-adamantylamine
  • 2-azolidinone
  • 3-hydroxyadamantane

Uniqueness

What sets (2S)-1-2-[[(5S,7R)-3-hydroxy-1-adamantyl]amino]acetylazolidine-2-carbonitrile apart is its unique combination of the adamantyl and azolidine structures, which confer distinct chemical and biological properties. This compound’s stereochemistry and isotopic labeling further enhance its utility in research and industrial applications.

Properties

Molecular Formula

C17H25N3O2

Molecular Weight

309.36 g/mol

IUPAC Name

(2S)-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]amino]acetyl](2,3,4,5-13C4,115N)azolidine-2-carbonitrile

InChI

InChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2/t12-,13+,14-,16?,17?/m0/s1/i1+1,2+1,3+1,9+1,14+1,20+1

InChI Key

SYOKIDBDQMKNDQ-MTOGTGNVSA-N

Isomeric SMILES

C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)O)NCC(=O)[15N]4[13CH2][13CH2][13CH2][13C@H]4[13C]#N

Canonical SMILES

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N

Origin of Product

United States

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